molecular formula C14H19ClN2O2 B7499612 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B7499612
M. Wt: 282.76 g/mol
InChI Key: XZUPUQNBJDBNJN-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-chloroethanone with 4-(2-ethoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like acetone or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted piperazine derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone
  • 2-Chloro-1-(4-ethoxyphenyl)ethanone
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its biological effects.

Properties

IUPAC Name

2-chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUPUQNBJDBNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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